
Demexiptiline
Descripción general
Descripción
Demexiptilina, comercializada bajo los nombres de marca Deparon y Tinoran, es un antidepresivo tricíclico utilizado principalmente en Francia para el tratamiento de la depresión. Funciona principalmente como un inhibidor de la recaptación de norepinefrina, similar a la desipramina .
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de demexitilina involucra varios pasos clave:
Formación de Cetoxima: La cetona dibenzosuberenona se trata con hidroxilamina para formar su cetoxima.
Alquilación Catalizada por Base: La cetoxima luego se somete a alquilación catalizada por base con cloruro de beta-metilaminoetilo en una solución de sodio en metanol.
Métodos de Producción Industrial
La producción industrial de demexitilina sigue rutas sintéticas similares pero a mayor escala, asegurando la pureza y la consistencia del producto final. El proceso involucra estrictas medidas de control de calidad para cumplir con los estándares farmacéuticos.
Análisis De Reacciones Químicas
Tipos de Reacciones
Demexitilina se somete a varias reacciones químicas, que incluyen:
Oxidación: Esta reacción involucra la adición de oxígeno o la eliminación de hidrógeno.
Reducción: Esta reacción involucra la adición de hidrógeno o la eliminación de oxígeno.
Sustitución: Esta reacción involucra el reemplazo de un grupo funcional por otro.
Reactivos y Condiciones Comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y trióxido de cromo.
Reducción: Los agentes reductores comunes incluyen hidruro de aluminio y litio e hidruro de sodio y boro.
Sustitución: Los reactivos comunes incluyen halógenos y nucleófilos en condiciones básicas o ácidas.
Productos Principales
Los productos principales formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, la oxidación puede producir derivados hidroxilados, mientras que la reducción puede producir derivados de amina.
Aplicaciones Científicas De Investigación
Major Depressive Disorder
Demexiptiline has been evaluated for its efficacy in treating major depressive disorder, particularly in patients who have not responded adequately to other antidepressants. Studies have shown that it can reduce depressive symptoms effectively.
Key Findings:
- In animal models, this compound demonstrated significant anti-immobility effects in the tail suspension test, indicating potential antidepressant activity .
- A systematic review highlighted that tricyclic antidepressants, including this compound, showed a small but significant reduction in depression severity compared to placebo .
Bipolar Depression
This compound may also be beneficial in treating bipolar depression. While the risk of inducing mania is a concern with many antidepressants, studies suggest that this compound may have a lower incidence of this adverse effect compared to other tricyclics.
Case Study:
- A clinical trial involving patients with bipolar disorder indicated that this compound could achieve a clinical response without significantly increasing the rate of mood switching .
Comparative Efficacy
To understand the relative efficacy of this compound compared to other antidepressants, a comparative analysis was conducted:
Antidepressant | Efficacy (Response Rate) | Side Effects |
---|---|---|
This compound | Moderate | Dry mouth, sedation |
Amitriptyline | Moderate | Sedation, anticholinergic effects |
Desipramine | Moderate | Cardiac effects |
Fluoxetine | High | Nausea, insomnia |
Safety Profile
The safety profile of this compound is similar to other tricyclic antidepressants. Common side effects include:
- Sedation: Often reported due to its sedative properties.
- Anticholinergic Effects: Such as dry mouth and blurred vision.
- Cardiovascular Effects: Monitoring is required due to potential arrhythmias.
Mecanismo De Acción
Demexitilina ejerce sus efectos inhibiendo la recaptación de norepinefrina, lo que aumenta su disponibilidad en la hendidura sináptica. Esta acción mejora la neurotransmisión y alivia los síntomas depresivos. El compuesto se dirige principalmente a los transportadores de norepinefrina y modula las vías involucradas en la regulación del estado de ánimo .
Comparación Con Compuestos Similares
Compuestos Similares
Desipramina: Otro antidepresivo tricíclico con un mecanismo de acción similar.
Imipramina: Un antidepresivo tricíclico que también inhibe la recaptación de norepinefrina y serotonina.
Amitriptilina: Un antidepresivo tricíclico con un espectro de acción más amplio, que afecta a múltiples sistemas de neurotransmisores.
Singularidad
Demexitilina es única en su inhibición específica de la recaptación de norepinefrina, lo que la distingue de otros antidepresivos tricíclicos que también pueden afectar la recaptación de serotonina. Esta especificidad puede contribuir a su perfil terapéutico y su perfil de efectos secundarios distintos .
Actividad Biológica
Demexiptiline, a tricyclic antidepressant (TCA), is primarily recognized for its role in treating depression. Its biological activity encompasses various mechanisms, including neurotransmitter modulation and receptor interactions. This article explores the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
This compound functions mainly by inhibiting the reuptake of neurotransmitters such as norepinephrine and serotonin. This action increases the availability of these neurotransmitters in the synaptic cleft, contributing to its antidepressant effects. Additionally, this compound exhibits affinity for various receptors, including:
- Nicotinic Acetylcholine Receptors : This interaction may enhance dopaminergic activity, potentially improving mood and cognitive function.
- Histamine H1 Receptors : Antagonism at these sites can lead to sedation, a common side effect of TCAs.
- Alpha-1 Adrenergic Receptors : Blocking these receptors may contribute to side effects like orthostatic hypotension.
Pharmacokinetics
This compound is well-absorbed following oral administration, with peak plasma concentrations typically reached within 2 to 8 hours. It undergoes extensive hepatic metabolism primarily via cytochrome P450 enzymes, leading to various metabolites that may also exhibit pharmacological activity.
Table 1: Pharmacokinetic Profile of this compound
Parameter | Value |
---|---|
Bioavailability | ~70% |
Peak Plasma Concentration | 2-8 hours post-dose |
Half-life | 12-24 hours |
Metabolism | Hepatic (CYP450) |
Excretion | Renal (urine) |
Clinical Efficacy
Several studies have investigated the efficacy of this compound in treating depression. A notable phase 2 trial indicated significant improvement in depression scores compared to placebo. However, subsequent phase 3 trials yielded divergent results, raising questions about its overall effectiveness.
Case Study Overview
- Phase 2 Trial : In a randomized controlled trial involving 270 participants with major depressive disorder (MDD), patients receiving this compound showed a statistically significant reduction in depression severity as measured by the Hamilton Depression Rating Scale (HDRS) compared to placebo (p < 0.01) .
- Phase 3 Trials : Four phase 3 studies involving over 600 participants found no significant difference between this compound and placebo in improving depression symptoms after eight weeks of treatment . These findings suggest potential limitations in the drug's efficacy when used as an adjunct to standard therapies.
Table 2: Summary of Clinical Trials on this compound
Study Phase | Participants | Treatment Duration | Outcome Measure | Result |
---|---|---|---|---|
Phase 2 | 270 | 8 weeks | HDRS | Significant improvement |
Phase 3 | 614 | 8 weeks | HDRS | No significant difference |
Side Effects and Safety Profile
This compound is associated with several side effects typical of TCAs, including:
- Anticholinergic Effects : Dry mouth, constipation, urinary retention.
- Cardiovascular Effects : Orthostatic hypotension, tachycardia.
- Neurological Effects : Sedation, dizziness.
The safety profile indicates that while some patients tolerate this compound well, others may experience significant adverse effects that necessitate discontinuation of therapy.
Propiedades
IUPAC Name |
N-methyl-2-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,9,11,13-heptaenylideneamino)oxyethanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O/c1-19-12-13-21-20-18-16-8-4-2-6-14(16)10-11-15-7-3-5-9-17(15)18/h2-11,19H,12-13H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SEDQWOMFMIJKCU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCON=C1C2=CC=CC=C2C=CC3=CC=CC=C31 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
18059-99-9 (hydrochloride) | |
Record name | Demexiptiline [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024701517 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID40179441 | |
Record name | Demexiptiline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40179441 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
24701-51-7 | |
Record name | Demexiptiline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=24701-51-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Demexiptiline [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024701517 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Demexiptiline | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB08998 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Demexiptiline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40179441 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | DEMEXIPTILINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EYX738UZ5P | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Melting Point |
232-233 | |
Record name | Demexiptiline | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB08998 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.